molecular formula C18H15N5O2 B10988857 N-(1H-benzimidazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

N-(1H-benzimidazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

Cat. No.: B10988857
M. Wt: 333.3 g/mol
InChI Key: BKPDXAHOQIQUHK-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide: is a complex organic compound that features both benzimidazole and quinoxaline moieties These structures are known for their biological activities and are often found in pharmaceutical compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Formation of Quinoxaline Core: This involves the condensation of o-phenylenediamine with a diketone, such as 1,2-diketone, under acidic or basic conditions.

    Coupling Reaction: The benzimidazole and quinoxaline cores are then coupled through an acetamide linkage. This can be done using reagents like acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalysis: Using catalysts to increase reaction rates and selectivity.

    Solvent Selection: Choosing solvents that enhance the solubility of intermediates and products.

    Purification Techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole or quinoxaline rings.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

N-(1H-benzimidazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical compound.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzimidazol-2-yl)-2-(quinoxalin-2-yl)acetamide
  • N-(1H-benzimidazol-2-yl)-2-(3-methylquinoxalin-2-yl)acetamide

Uniqueness

N-(1H-benzimidazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is unique due to the presence of both a methyl group and an oxo group on the quinoxaline ring. This structural feature may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H15N5O2

Molecular Weight

333.3 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide

InChI

InChI=1S/C18H15N5O2/c1-11-17(25)23(15-9-5-4-8-14(15)19-11)10-16(24)22-18-20-12-6-2-3-7-13(12)21-18/h2-9H,10H2,1H3,(H2,20,21,22,24)

InChI Key

BKPDXAHOQIQUHK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

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